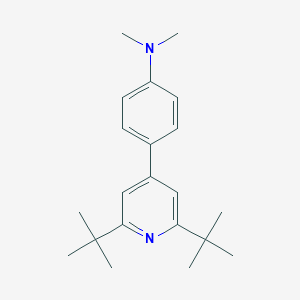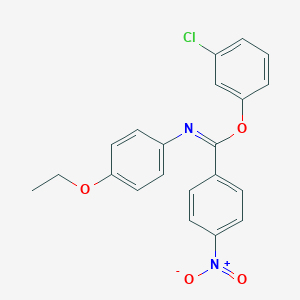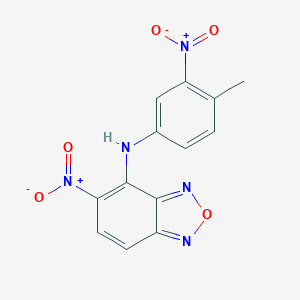
N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. The presence of nitro groups and aniline derivatives in its structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine typically involves multi-step organic reactions. One common method includes the nitration of 2,1,3-benzoxadiazole followed by the introduction of the aniline derivative. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent steps may involve the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
化学反应分析
Types of Reactions
N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
Oxidation: Formation of dinitro derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzoxadiazole derivatives depending on the reagents used.
科学研究应用
N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes and markers for imaging and diagnostic purposes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 4-Fluoro-7-nitro-2,1,3-benzoxadiazole
- 4-Nitro-7-piperazino-2,1,3-benzoxadiazole
- 4-Chloro-7-nitro-2,1,3-benzoxadiazole
Uniqueness
N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both nitro and aniline groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H9N5O5 |
|---|---|
分子量 |
315.24g/mol |
IUPAC 名称 |
N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C13H9N5O5/c1-7-2-3-8(6-11(7)18(21)22)14-13-10(17(19)20)5-4-9-12(13)16-23-15-9/h2-6,14H,1H3 |
InChI 键 |
POIUSXIOCUNTQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



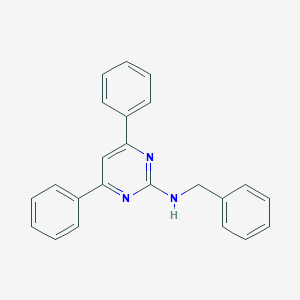
![2-[(2Z)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B377302.png)
![2-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B377306.png)
![2-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B377308.png)
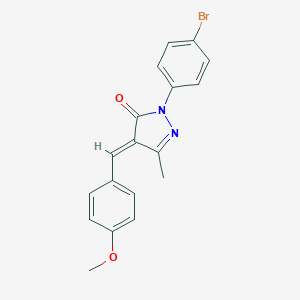
![Methyl 2-[3-(2-fluorophenyl)-2-triazenyl]benzoate](/img/structure/B377310.png)
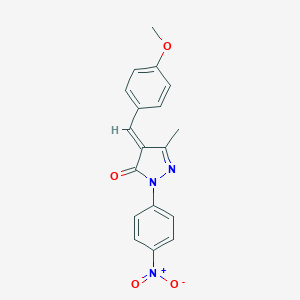
![2-(4-bromophenyl)-4-[4-(dimethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B377315.png)
![4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide](/img/structure/B377317.png)
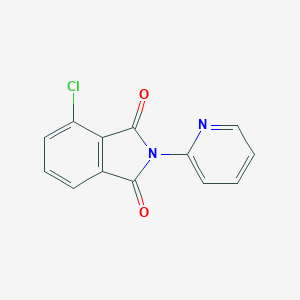
![1-methyl-1H-indole-2,3-dione 3-[benzyl(phenyl)hydrazone]](/img/structure/B377319.png)
